molecular formula C19H24N2O3S B2420994 2-phenoxy-N-((1-phenylpyrrolidin-2-yl)methyl)ethanesulfonamide CAS No. 1797860-11-7

2-phenoxy-N-((1-phenylpyrrolidin-2-yl)methyl)ethanesulfonamide

Cat. No.: B2420994
CAS No.: 1797860-11-7
M. Wt: 360.47
InChI Key: JPZZDUFFTULXPD-UHFFFAOYSA-N
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Description

2-phenoxy-N-((1-phenylpyrrolidin-2-yl)methyl)ethanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a phenoxy group, a phenylpyrrolidine moiety, and an ethanesulfonamide group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-((1-phenylpyrrolidin-2-yl)methyl)ethanesulfonamide typically involves the following steps:

    Formation of the phenylpyrrolidine moiety: This can be achieved through the reaction of phenylacetonitrile with a suitable amine under reductive amination conditions.

    Introduction of the phenoxy group: The phenoxy group can be introduced via nucleophilic substitution reactions using phenol and an appropriate leaving group.

    Formation of the ethanesulfonamide group: This step involves the reaction of ethanesulfonyl chloride with the intermediate compound obtained from the previous steps, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-((1-phenylpyrrolidin-2-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenoxy or sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Phenol and a suitable leaving group for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-phenoxy-N-((1-phenylpyrrolidin-2-yl)methyl)ethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-phenoxy-N-((1-phenylpyrrolidin-2-yl)methyl)ethanesulfonamide derivatives: Compounds with similar structures but different substituents on the phenoxy or pyrrolidine moieties.

    Other sulfonamides: Compounds with the sulfonamide functional group but different overall structures.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c22-25(23,15-14-24-19-11-5-2-6-12-19)20-16-18-10-7-13-21(18)17-8-3-1-4-9-17/h1-6,8-9,11-12,18,20H,7,10,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZZDUFFTULXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNS(=O)(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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